![molecular formula C14H18N4O3 B2863696 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-11-4](/img/structure/B2863696.png)
8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
“8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved using known and new synthetic methodologies . The synthetic methods used for the synthesis of these compounds often start from a preformed pyrimidine ring or a pyridine ring .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds . They are similar to nitrogen bases present in DNA and RNA, which makes them particularly interesting .Scientific Research Applications
Antimicrobial Activity
This compound has been identified as having broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL. It also exhibits reasonable antifungal activity with an MIC of 31.25 μg/mL . These properties suggest its potential use in developing new antimicrobial agents.
Catalytic Protodeboronation
The compound has been utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis . The compound’s role in this reaction highlights its importance in synthetic chemistry applications.
Organic Synthesis Building Block
Due to its structural features, this compound serves as a valuable building block in organic synthesis. It can be transformed into a wide range of functional groups, contributing to various chemical transformations .
Pharmacokinetic Properties
The compound’s pharmacokinetic properties suggest good traditional drug-like characteristics. This makes it a candidate for further drug development and optimization studies .
Synthesis of Biologically Active Compounds
The scaffold of this compound is conducive to the development of biologically active compounds. Its reluctance to dehydrogenate to give C5–C6 unsaturated compounds, which usually have higher activity, presents a challenge that can be addressed through innovative synthetic strategies .
Selective JAK1 Inhibition
Modifications of this compound have led to the discovery of highly selective JAK1 inhibitors. These inhibitors have shown nanomolar potency in human whole blood assays, indicating their potential in treating conditions like rheumatoid arthritis .
Drug Likeness and Library Synthesis
The compound’s drug likeness has been calculated, leading to the synthesis of a small library of compounds. Several of these compounds have shown broad antimicrobial activity, indicating the compound’s utility in creating diverse chemical libraries for drug discovery .
Formal Total Synthesis
This compound has been used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B. This application demonstrates its versatility and utility in the synthesis of natural products and complex molecular structures .
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, the core structure of this compound, have been used in the development of various tyrosine kinase inhibitors (tkis) against diverse types of cancers . These targets include breakpoint cluster region protein (BCR) kinase, discoidin domain-containing receptor 2 (DDR2), MAP kinase interacting kinase (MNK1/2), and zeta-chain-associated protein kinase 70 kDa (ZAP-70) .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines can inhibit the activity of various kinases, thereby disrupting the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The compound is involved in the autocatalytic photoinduced oxidative dehydrogenation process . This process involves the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical . The process is autocatalytic and can be triggered by irradiating the compound at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .
Result of Action
The inhibition of kinase activity can disrupt cancer cell signaling pathways, potentially leading to the death of cancer cells .
Action Environment
The compound’s action can be influenced by environmental factors such as light and temperature. For instance, the autocatalytic photoinduced oxidative dehydrogenation process can be triggered by irradiating the compound at specific wavelengths (450 or 365 nm) in DMSO, in the presence of air, and at room temperature .
Future Directions
properties
IUPAC Name |
8-(2-methoxyethyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-20-7-6-18-12(19)3-2-11-13(15-10-16-14(11)18)17-4-8-21-9-5-17/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPPRCCPZNTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one |
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